molecular formula C3HCl3O3 B14714438 4,4,5-Trichloro-1,3-dioxolan-2-one CAS No. 22432-71-9

4,4,5-Trichloro-1,3-dioxolan-2-one

Cat. No.: B14714438
CAS No.: 22432-71-9
M. Wt: 191.39 g/mol
InChI Key: JPLNAQJTXYXDAV-UHFFFAOYSA-N
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Description

Instead, structurally analogous compounds—such as 4,5-Dichloro-1,3-dioxolan-2-one, 4-Chloro-1,3-dioxolan-2-one, and fluorinated derivatives like 4,5-Difluoro-1,3-dioxolan-2-one—are well-documented. These analogs share a 1,3-dioxolan-2-one core but differ in substituents, leading to distinct chemical and physical properties. This article focuses on comparing these related compounds to infer trends relevant to the trichloro derivative.

Cyclic carbonates are valued for their reactivity in ring-opening polymerizations, use as electrolytes in lithium-ion batteries, and roles in synthesizing chiral intermediates for pharmaceuticals . Chlorinated derivatives, in particular, enhance electrophilicity, facilitating nucleophilic substitutions, while fluorinated analogs improve thermal stability and electrochemical performance .

Properties

CAS No.

22432-71-9

Molecular Formula

C3HCl3O3

Molecular Weight

191.39 g/mol

IUPAC Name

4,4,5-trichloro-1,3-dioxolan-2-one

InChI

InChI=1S/C3HCl3O3/c4-1-3(5,6)9-2(7)8-1/h1H

InChI Key

JPLNAQJTXYXDAV-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(=O)O1)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-Trichloro-1,3-dioxolan-2-one typically involves the chlorination of 1,3-dioxolan-2-one. One common method includes the reaction of 1,3-dioxolan-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the dioxolan ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product. The scalability of the process is achieved through optimization of reaction parameters and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trichloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,5-Trichloro-1,3-dioxolan-2-one involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing chlorine atoms makes the compound highly reactive, facilitating nucleophilic substitution and reduction reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Vibrational Properties

Substituents on the dioxolanone ring significantly alter charge distribution and vibrational characteristics. A comparative study using FTIR, FT-Raman, and quantum chemical calculations revealed the following:

Compound Key Vibrational Features Charge Distribution Trends Reference
4,5-Dichloro-1,3-dioxolan-2-one Strong C=O stretching at ~1,800 cm⁻¹; C-Cl asymmetric/symmetric stretches at 600–700 cm⁻¹ Chlorine atoms withdraw electron density, polarizing the carbonyl group
4-Methyl-1,3-dioxolan-2-one Reduced C=O stretching frequency (~1,750 cm⁻¹); methyl C-H stretches at ~2,950 cm⁻¹ Methyl groups donate electron density, stabilizing the ring
4,5-Difluoro-1,3-dioxolan-2-one C-F stretches at ~1,100 cm⁻¹; weaker C=O interaction due to fluorine’s electronegativity Fluorine substituents increase ring rigidity and thermal stability

Key Insight : Electronegative substituents (Cl, F) enhance electrophilicity, making the carbonyl group more reactive toward nucleophiles. Methyl groups, in contrast, stabilize the ring but reduce reactivity .

Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
4,5-Dichloro-1,3-dioxolan-2-one C₃H₂Cl₂O₃ 156.95 35–37 220 (decomposes) Organic solvents
4-Chloro-1,3-dioxolan-2-one C₃H₃ClO₃ 122.50 25–27 198–200 Ether, acetone
4,5-Difluoro-1,3-dioxolan-2-one C₃H₂F₂O₃ 124.04 <25 (liquid) 205–210 Polar aprotic solvents
4-Hydroxymethyl-1,3-dioxolan-2-one (Glycerol carbonate) C₄H₆O₄ 134.09 50–52 285–290 Water, ethanol

Key Insight : Chlorinated derivatives exhibit higher molecular weights and decomposition temperatures compared to fluorinated analogs. Fluorination reduces melting points, enhancing suitability for liquid electrolytes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,5-Trichloro-1,3-dioxolan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocarbonation of chlorinated precursors. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Purification : Employ fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to achieve >95% purity. Monitor via GC-MS for trace impurities .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹³C NMR : Prioritize carbonyl (C=O) signals at ~155 ppm and chlorinated carbons (C-Cl) at 70–80 ppm .
  • FTIR : Confirm the lactone ring via C-O-C stretching (1250–1100 cm⁻¹) and carbonyl vibrations (1750–1700 cm⁻¹) .
  • GC-MS : Use electron ionization (70 eV) to identify fragmentation patterns, particularly [M-Cl]⁺ and [M-CO₂]⁺ ions .

Q. What are the key storage and handling protocols to maintain the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in amber glass under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
  • Handling : Use gloveboxes with <5% humidity for weighing. Monitor degradation via periodic ¹H NMR (appearance of –OH peaks at ~5 ppm indicates hydrolysis) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Modeling : Use B3LYP/6-311+G(d,p) basis sets to calculate electrostatic potential surfaces, identifying electron-deficient carbons (C4/C5) as reactive sites .
  • Transition State Analysis : Apply intrinsic reaction coordinate (IRC) methods to map activation energies for Cl⁻ displacement pathways . Validate predictions with kinetic isotope effect (KIE) experiments .

Q. What methodological approaches are recommended for resolving contradictions between experimental data and theoretical predictions regarding the compound’s degradation pathways?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference HPLC degradation profiles with DFT-predicted intermediates. Use ³⁶Cl radiolabeling to track chlorine migration .
  • Error Analysis : Quantify uncertainties in computational models (e.g., ±5 kcal/mol in Gibbs free energy) and experimental measurements (e.g., ±2% HPLC quantification error) .

Q. How should researchers design multi-variable experiments to investigate the compound’s behavior under extreme conditions (e.g., high temperature/pressure)?

  • Methodological Answer :

  • Factorial Design : Implement a 2³ full factorial design varying temperature (100–200°C), pressure (1–10 atm), and solvent polarity (hexane/DMSO) .
  • Response Variables : Measure decomposition rates (via Arrhenius plots) and product distributions (GC-MS). Use ANOVA to identify significant interactions (e.g., temperature-pressure synergy) .

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